![molecular formula C11H12F2N2O B2440726 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide CAS No. 2309541-68-0](/img/structure/B2440726.png)
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide involves its binding to the active site of HDACs and BET proteins, thereby inhibiting their activity. This leads to the modulation of gene expression and the alteration of various cellular processes, ultimately resulting in the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide has been shown to exhibit potent anticancer activity in various preclinical models. It has also demonstrated neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has shown anti-inflammatory effects in models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide is its high potency and selectivity towards HDACs and BET proteins. This makes it a promising candidate for drug development, as it can potentially minimize off-target effects and improve therapeutic efficacy. However, one of the limitations of this compound is its poor solubility, which can hinder its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and efficacy. Another direction is the exploration of its potential applications in other disease areas, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with 4-methyl-3-pyridinylamine. This reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain 3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide in high yield and purity.
Applications De Recherche Scientifique
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and bromodomain and extraterminal domain (BET) proteins. These enzymes are involved in various cellular processes and have been implicated in the development of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
3,3-difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c1-7-2-3-14-6-9(7)15-10(16)8-4-11(12,13)5-8/h2-3,6,8H,4-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIKQQNAKYJFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N-(4-methylpyridin-3-yl)cyclobutane-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.